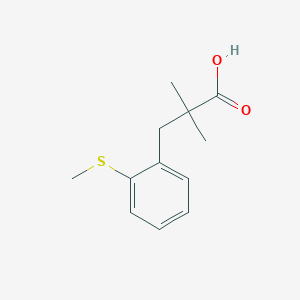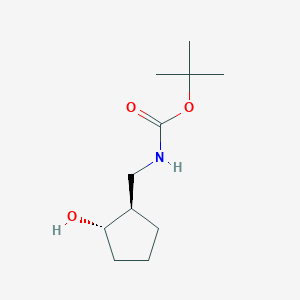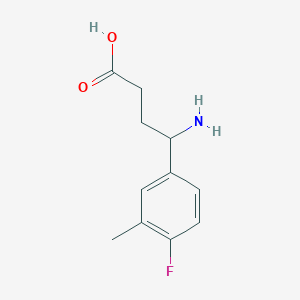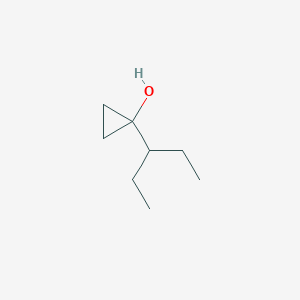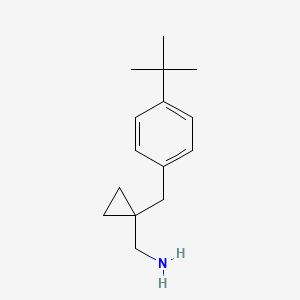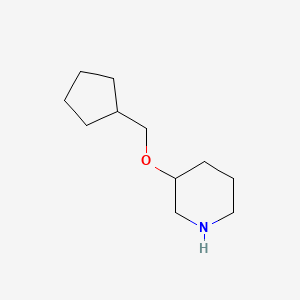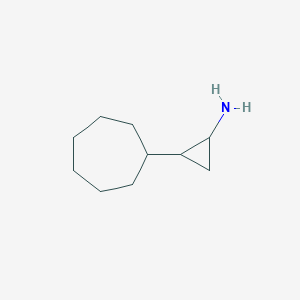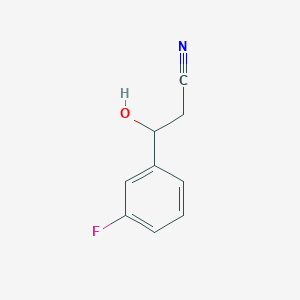![molecular formula C9H12O5 B13588247 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-2-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring systemIts molecular formula is C10H14O4, and it has a molecular weight of 198.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions. One common method includes the use of 1-(arenesulfonyl)-2-phenyldiazenes, which react with tricyclo[4.1.0.02,7]heptane through a radical mechanism to yield the desired bicyclo[3.1.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but differs in the position of the methoxycarbonyl group.
3-Azabicyclo[3.1.1]heptanes: These compounds contain a nitrogen atom in the bicyclic ring, which can alter their chemical and biological properties.
Uniqueness
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its oxabicyclo ring system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H12O5 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4-methoxycarbonyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-13-7(10)6-4-14-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12) |
Clave InChI |
LLRRMEKNMUIFIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC2(CC1C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


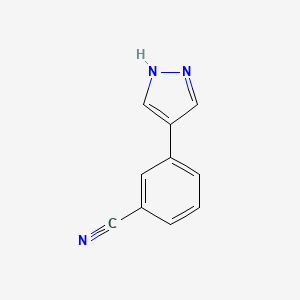
aminehydrochloride](/img/structure/B13588167.png)
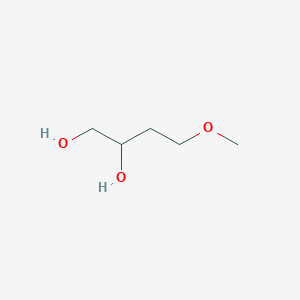
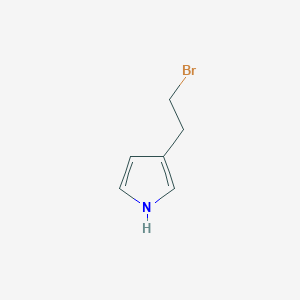
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
